m-(p-Toluidino)phenol

Catalog No.
S774421
CAS No.
61537-49-3
M.F
C13H13NO
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-(p-Toluidino)phenol

CAS Number

61537-49-3

Product Name

m-(p-Toluidino)phenol

IUPAC Name

3-(4-methylanilino)phenol

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C13H13NO/c1-10-5-7-11(8-6-10)14-12-3-2-4-13(15)9-12/h2-9,14-15H,1H3

InChI Key

TWYLNUMRYUFZIN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=CC(=CC=C2)O

Synonyms

3-Hydroxy-4’-methyldiphenylamine

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=CC=C2)O

The exact mass of the compound m-(p-Toluidino)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

m-(p-Toluidino)phenol (CAS 61537-49-3), also known as 3-(4-methylanilino)phenol, is a highly specific diarylamine building block characterized by a meta-substituted phenol and a para-substituted toluidine ring. It is primarily procured as the critical late-stage precursor for the synthesis of the alpha-adrenergic antagonist phentolamine, and as an essential analytical reference standard (Phentolamine Mesylate EP Impurity C). Its specific structural arrangement—providing both a weakly acidic phenolic hydroxyl and a sterically defined secondary amine—makes it a specialized intermediate where precise regiochemistry and high purity (>99%) are paramount for downstream pharmaceutical compliance and yield [1].

Substituting m-(p-toluidino)phenol with closely related diarylamines, such as 3-anilinophenol or para-hydroxyl isomers, fundamentally disrupts both synthetic utility and analytical compliance. In API synthesis, the exact meta-hydroxyl and para-methyl substitution pattern is non-negotiable; altering these positions yields downstream products that fail to match the required structure-activity relationship (SAR) and receptor binding profile of phentolamine [1]. Furthermore, in quality control workflows, regulatory bodies mandate the quantification of this exact compound as Impurity C to a strict <0.1% limit. Using generic structural analogs for chromatographic calibration is impossible, as they possess different UV absorption maxima and HPLC retention times, rendering the analytical method invalid [2].

Targeted N-Alkylation Specificity in API Synthesis

In the synthesis of phentolamine, m-(p-toluidino)phenol undergoes a critical N-alkylation via reflux with 2-chloromethylimidazoline. The meta-positioning of the hydroxyl group is essential; compared to ortho- or para-substituted isomers, the meta-hydroxyl minimizes direct resonance electron-withdrawal from the diarylamine nitrogen, preserving sufficient nucleophilicity for the reaction. Attempting to use a generic phenol-aniline mixture or an incorrectly substituted isomer fails to produce the active pharmaceutical ingredient, as the exact spatial arrangement is required to form the 3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol structure without excessive O-alkylation side reactions [1].

Evidence DimensionN-alkylation regioselectivity and target yield
Target Compound Datam-(p-Toluidino)phenol provides the exact meta-O, para-C substitution required for high-yield N-alkylation to phentolamine.
Comparator Or BaselinePositional isomers (e.g., p-(p-toluidino)phenol) or des-methyl analogs.
Quantified DifferenceOnly the target compound yields the specific API structure; isomers produce inactive or off-target derivatives.
ConditionsReflux with 2-chloromethylimidazoline in API synthesis workflows.

Procuring the exact isomer is mandatory for API manufacturers to successfully synthesize phentolamine without generating inactive byproducts.

Chromatographic Resolution for Pharmacopeial Compliance

As the designated European Pharmacopoeia (EP) Impurity C for phentolamine mesylate, high-purity m-(p-toluidino)phenol is required to calibrate HPLC/UV systems for residual precursor quantification. The compound must be resolved from the main API peak and quantified down to a strict <0.1% peak area limit. Using crude synthesis mixtures or generic diarylamines fails to provide the precise retention time and UV response factor required for this calibration, leading to failed batch release [1].

Evidence DimensionChromatographic calibration accuracy for batch release
Target Compound DataHigh-purity standard (>99%) enables exact retention time matching and quantification at the <0.1% threshold.
Comparator Or BaselineCrude reaction mixtures or generic structural analogs.
Quantified DifferenceEnsures compliance with the EP <0.1% peak area limit, which cannot be validated using surrogate molecules.
ConditionsReverse-phase HPLC/UV analysis for pharmaceutical quality control.

Analytical laboratories must procure high-purity analytical grades of this exact compound to ensure regulatory compliance and batch release of phentolamine mesylate.

Lipophilicity and Downstream Pharmacological Impact

The para-methyl group on the toluidine ring of m-(p-toluidino)phenol significantly alters its physicochemical properties compared to its unmethylated counterpart, 3-anilinophenol. With a computed XLogP3 of 3.5, m-(p-toluidino)phenol is markedly more lipophilic. This enhanced lipophilicity is directly transferred to the synthesized phentolamine, optimizing its partitioning into lipid membranes and dictating its specific binding kinetics at alpha-1 and alpha-2 adrenergic receptors. Substituting the precursor with 3-anilinophenol would yield a des-methyl API with lower lipophilicity, fundamentally altering its bioavailability and clinical efficacy[1].

Evidence DimensionHydrophobicity / Lipophilicity (XLogP3)
Target Compound DataXLogP3 = 3.5 (m-(p-toluidino)phenol)
Comparator Or Baseline3-Anilinophenol (des-methyl analog)
Quantified DifferenceThe para-methyl group increases the XLogP3, providing the exact hydrophobic profile required for the downstream API's receptor affinity.
ConditionsComputed physicochemical properties evaluating precursor-to-API structural transfer.

Material selection must prioritize the exact para-methylated precursor to ensure the final synthesized molecule possesses the correct pharmacological properties.

Active Pharmaceutical Ingredient (API) Synthesis

m-(p-Toluidino)phenol is the indispensable late-stage building block for synthesizing phentolamine. Its specific diarylamine structure is refluxed with 2-chloromethylimidazoline, where its optimized nucleophilicity and regiochemistry ensure the correct formation of the alpha-adrenergic antagonist. API manufacturers must procure this exact compound to maintain established synthetic routes and yield profiles[1].

Pharmaceutical Quality Control and EP Compliance

In analytical laboratories, high-purity grades of m-(p-toluidino)phenol are utilized as Phentolamine Mesylate EP Impurity C. It is used to prepare calibration curves for reverse-phase HPLC/UV assays, ensuring that residual unreacted precursor in the final drug product remains strictly below the pharmacopeial limit of 0.1% peak area [2].

Development of Novel Diarylamine-Based Materials

Beyond its primary pharmaceutical use, the compound's specific combination of a reactive secondary amine and a meta-phenolic hydroxyl makes it a valuable precursor for synthesizing specialized dyes, antioxidants, and hole-transport materials. The specific lipophilicity (XLogP3 = 3.5) imparted by the para-methyl group offers distinct solubility and processing advantages over simpler anilinophenols in these advanced material formulations [3].

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

61537-49-3

Wikipedia

N-(3-Hydroxyphenyl)-4-toluidine

Dates

Last modified: 08-15-2023

Explore Compound Types